Cas no 896615-32-0 (methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate)

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate is a specialized organic compound featuring a thiophene core substituted with a 4-cyanobenzamido group and ester functionality. Its structural design combines a cyanophenyl moiety with a dimethylthiophene scaffold, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (cyano, ester) and electron-donating (methyl) groups enhances its reactivity in heterocyclic transformations. This compound is particularly useful in the development of bioactive molecules due to its potential for further functionalization. Its stability under standard conditions and high purity make it suitable for research applications requiring precise molecular architecture.
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate structure
896615-32-0 structure
Product name:methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
CAS No:896615-32-0
MF:C16H14N2O3S
MW:314.358962535858
CID:5479981

methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ZQLFZPQZVOLFLY-UHFFFAOYSA-N
    • methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
    • Inchi: 1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)16(20)21-3)18-14(19)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,19)
    • InChI Key: ZQLFZPQZVOLFLY-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=C(C#N)C=C2)SC(C)=C(C)C=1C(OC)=O

methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2590-1455-2μmol
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2590-1455-75mg
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2590-1455-10μmol
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2590-1455-20μmol
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2590-1455-5mg
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2590-1455-30mg
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2590-1455-20mg
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2590-1455-40mg
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2590-1455-5μmol
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2590-1455-50mg
methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate
896615-32-0 90%+
50mg
$160.0 2023-07-28

Additional information on methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate

Professional Introduction to Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 896615-32-0)

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate, with the CAS number 896615-32-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in medicinal chemistry and drug discovery.

The molecular structure of Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate features a thiophene core, which is a heterocyclic aromatic ring system containing sulfur. This core is functionalized with various substituents that contribute to its unique chemical properties and reactivity. The presence of a cyano group at the para position of the benzamide moiety and methyl groups at the 4 and 5 positions of the thiophene ring enhances its interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in thiophene derivatives due to their diverse pharmacological properties. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate suggests that it may exhibit similar activities by interacting with specific enzymes or receptors in biological systems.

One of the key aspects of studying this compound is its ability to serve as a scaffold for drug design. The thiophene ring can be modified in numerous ways to optimize its binding affinity and selectivity towards target proteins. For instance, the cyano group can participate in hydrogen bonding or π-stacking interactions, while the methyl groups can influence the overall shape and electronic properties of the molecule. These features make Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate an attractive starting point for developing novel therapeutic agents.

Recent research has highlighted the importance of thiophene derivatives in medicinal chemistry. Studies have demonstrated that these compounds can modulate various biological pathways by inhibiting key enzymes or disrupting protein-protein interactions. For example, certain thiophene-based molecules have been shown to inhibit kinases, which are critical targets in cancer therapy. The structural features of Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate suggest that it may also have kinase inhibitory activity, although this requires further experimental validation.

The synthesis of Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyano group and the benzamide moiety necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency, which is crucial for large-scale drug development.

In addition to its potential therapeutic applications, Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate may also find utility in materials science. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors and optoelectronic devices. The presence of electron-withdrawing groups such as the cyano group can enhance the charge transport capabilities of these materials, opening up new possibilities for applications in flexible electronics and solar cells.

The chemical properties of this compound also make it a valuable tool for mechanistic studies in organic chemistry. Researchers can use Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate as a model system to investigate reaction mechanisms and develop new synthetic strategies. Understanding how different functional groups interact can lead to improved methods for constructing complex molecules, which is essential for both academic research and industrial applications.

As our understanding of biological systems continues to grow, the demand for specialized compounds like Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate is expected to increase. This trend is driven by the need for more targeted therapies that minimize side effects and improve patient outcomes. By leveraging cutting-edge synthetic techniques and computational methods, researchers can accelerate the discovery and development of new drugs based on thiophene derivatives.

In conclusion, Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 896615-32-0) represents a fascinating compound with significant potential in both pharmaceuticals and materials science. Its unique structure and chemical properties make it a valuable asset for researchers working on drug discovery and development. As further studies are conducted, we can expect to uncover more about its capabilities and applications, contributing to advancements in medicine and technology.

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